molecular formula C16H23N3O3 B5010525 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-isopropyl-2-oxoacetamide

2-[2-(4-tert-butylbenzoyl)hydrazino]-N-isopropyl-2-oxoacetamide

Katalognummer B5010525
Molekulargewicht: 305.37 g/mol
InChI-Schlüssel: KTYBCTWPCFBJJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(4-tert-butylbenzoyl)hydrazino]-N-isopropyl-2-oxoacetamide, also known as TAK-659, is a promising small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, and its inhibition has shown therapeutic potential in the treatment of B-cell malignancies. TAK-659 has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and future directions in scientific research.

Wirkmechanismus

2-[2-(4-tert-butylbenzoyl)hydrazino]-N-isopropyl-2-oxoacetamide binds irreversibly to the active site of BTK, inhibiting its activity and downstream signaling pathways. BTK is a key mediator of B-cell receptor signaling, and its inhibition leads to decreased proliferation and survival of B-cell malignancies. This compound has also been shown to inhibit other kinases, such as ITK and Tec, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer activity in preclinical studies, leading to decreased proliferation and survival of B-cell malignancies. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab. In addition, this compound has been shown to have minimal off-target effects, leading to a favorable safety profile.

Vorteile Und Einschränkungen Für Laborexperimente

2-[2-(4-tert-butylbenzoyl)hydrazino]-N-isopropyl-2-oxoacetamide has several advantages for lab experiments, including its high yield and purity during synthesis, its potent anti-cancer activity, and its favorable safety profile. However, this compound also has limitations, such as its irreversible binding to BTK, which may limit its clinical utility in some cases.

Zukünftige Richtungen

There are several future directions for scientific research on 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-isopropyl-2-oxoacetamide. These include:
1. Evaluation of this compound in combination with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapy.
2. Development of this compound analogs with improved potency and selectivity.
3. Exploration of the role of BTK inhibition in other disease states, such as autoimmune disorders and chronic inflammation.
4. Investigation of the potential use of this compound as a diagnostic tool for B-cell malignancies.
5. Evaluation of the safety and efficacy of this compound in combination with other chemotherapy regimens.
Conclusion
This compound is a promising small molecule inhibitor of BTK that has shown potent anti-cancer activity in preclinical studies. Its synthesis, mechanism of action, biochemical and physiological effects, and future directions in scientific research have been extensively studied. This compound has several advantages for lab experiments, including its high yield and purity during synthesis, its potent anti-cancer activity, and its favorable safety profile. There are several future directions for scientific research on this compound, including its evaluation in combination with other anti-cancer agents and its exploration in other disease states.

Synthesemethoden

2-[2-(4-tert-butylbenzoyl)hydrazino]-N-isopropyl-2-oxoacetamide can be synthesized using a multistep process that involves the reaction of tert-butylbenzoyl chloride with hydrazine hydrate to form 4-tert-butylbenzohydrazide. This intermediate is then reacted with isopropyl chloroacetate to form this compound. The synthesis of this compound has been optimized for high yield and purity, making it a viable candidate for further scientific research.

Wissenschaftliche Forschungsanwendungen

2-[2-(4-tert-butylbenzoyl)hydrazino]-N-isopropyl-2-oxoacetamide has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies. In preclinical studies, this compound has shown potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.

Eigenschaften

IUPAC Name

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-2-oxo-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-10(2)17-14(21)15(22)19-18-13(20)11-6-8-12(9-7-11)16(3,4)5/h6-10H,1-5H3,(H,17,21)(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYBCTWPCFBJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NNC(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.